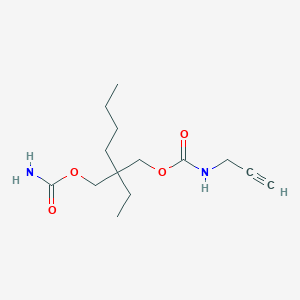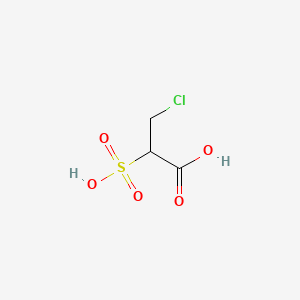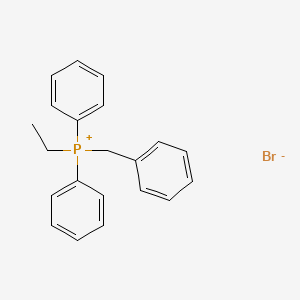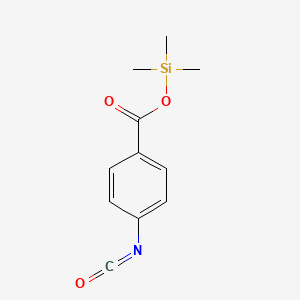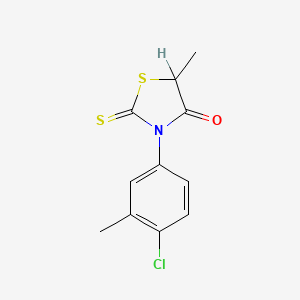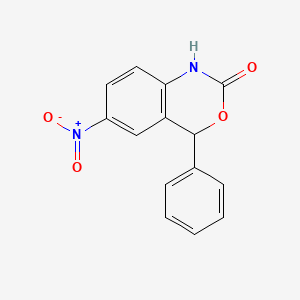![molecular formula C20H18N6O6 B14688925 2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid CAS No. 33963-90-5](/img/structure/B14688925.png)
2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid is a complex organic compound known for its significant role in various biological processes. This compound is structurally related to folic acid and is involved in numerous biochemical pathways, particularly in the synthesis of nucleotides and amino acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid typically involves multiple steps. One common method starts with the condensation of p-aminobenzoic acid with glutamic acid, followed by the introduction of the pteridine ring system through a series of cyclization and oxidation reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to obtain high-purity products suitable for pharmaceutical and research applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which are useful in various biochemical assays.
Reduction: Reduction reactions can modify the pteridine ring, altering its biological activity.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of new compounds with potential therapeutic applications.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products
Aplicaciones Científicas De Investigación
2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Plays a crucial role in the study of metabolic pathways and enzyme functions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain types of anemia and as a supplement in prenatal care.
Industry: Utilized in the production of fortified foods and dietary supplements.
Mecanismo De Acción
The compound exerts its effects by participating in the synthesis of nucleotides and amino acids. It acts as a coenzyme in various enzymatic reactions, facilitating the transfer of one-carbon units. The molecular targets include enzymes involved in the folate cycle, such as dihydrofolate reductase and thymidylate synthase. These pathways are essential for DNA synthesis and repair, making the compound vital for cell growth and division.
Comparación Con Compuestos Similares
Similar Compounds
Folic Acid: Structurally similar and shares many biological functions.
Methotrexate: A folic acid antagonist used in chemotherapy.
Leucovorin: A derivative of folic acid used to enhance the effects of chemotherapy.
Uniqueness
What sets 2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid apart is its specific structure, which allows it to participate in unique biochemical reactions and pathways. Its ability to act as a coenzyme in critical metabolic processes makes it indispensable in both research and therapeutic contexts.
Propiedades
Número CAS |
33963-90-5 |
|---|---|
Fórmula molecular |
C20H18N6O6 |
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H18N6O6/c21-20-25-16-15(18(30)26-20)23-12(9-22-16)6-3-10-1-4-11(5-2-10)17(29)24-13(19(31)32)7-8-14(27)28/h1-6,9,13H,7-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,22,25,26,30)/b6-3+ |
Clave InChI |
HXIVXWQIDXTHLK-ZZXKWVIFSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES canónico |
C1=CC(=CC=C1C=CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14688851.png)

![Ethyl 4-[(1,2,3,4-tetrahydroquinolin-2-ylmethyl)amino]benzoate](/img/structure/B14688856.png)
